molecular formula C21H23FN2O B10900455 N'-[1-(4-cyclohexylphenyl)ethylidene]-3-fluorobenzohydrazide

N'-[1-(4-cyclohexylphenyl)ethylidene]-3-fluorobenzohydrazide

Cat. No.: B10900455
M. Wt: 338.4 g/mol
InChI Key: MHNUIDDGPBYIPY-HZHRSRAPSA-N
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Description

N’-[1-(4-cyclohexylphenyl)ethylidene]-3-fluorobenzohydrazide is a chemical compound with a complex structure that includes a cyclohexylphenyl group, a fluorobenzohydrazide moiety, and an ethylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-cyclohexylphenyl)ethylidene]-3-fluorobenzohydrazide typically involves the condensation of 4-cyclohexylbenzaldehyde with 3-fluorobenzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-cyclohexylphenyl)ethylidene]-3-fluorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, acids, and bases are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[1-(4-cyclohexylphenyl)ethylidene]-3-fluorobenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[1-(4-cyclohexylphenyl)ethylidene]-3-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(4-cyclohexylphenyl)ethylidene]-2-hydroxy-3-methylbenzohydrazide
  • N’-[1-(4-cyclohexylphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide

Uniqueness

N’-[1-(4-cyclohexylphenyl)ethylidene]-3-fluorobenzohydrazide is unique due to its specific structural features, such as the presence of a fluorine atom and the cyclohexylphenyl group

Properties

Molecular Formula

C21H23FN2O

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(E)-1-(4-cyclohexylphenyl)ethylideneamino]-3-fluorobenzamide

InChI

InChI=1S/C21H23FN2O/c1-15(23-24-21(25)19-8-5-9-20(22)14-19)16-10-12-18(13-11-16)17-6-3-2-4-7-17/h5,8-14,17H,2-4,6-7H2,1H3,(H,24,25)/b23-15+

InChI Key

MHNUIDDGPBYIPY-HZHRSRAPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)F)/C2=CC=C(C=C2)C3CCCCC3

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)F)C2=CC=C(C=C2)C3CCCCC3

Origin of Product

United States

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